Ci-988

Beschreibung

Overview of Cholecystokinin (B1591339) Peptides and Their Distribution in the Central Nervous System

Bioactive CCK peptides are derived from a larger precursor protein and exist in various forms, with the C-terminal octapeptide (CCK-8) being the predominant form in the brain. nih.govnih.gov The biological activity of these peptides is critically dependent on the C-terminal pentapeptide amide, a sequence that is also conserved in the related gastrin peptides. nih.gov A key post-translational modification, the sulfation of a tyrosine residue, significantly influences the peptide's binding affinity for its receptors. nih.gov The sulfated form of CCK-8 (CCK-8S) is the most common variant found throughout the central nervous system. nih.gov

CCK is unevenly distributed across various brain regions. nih.gov High concentrations are found in the cerebral cortex, striatum, limbic system, and hippocampus. nih.govnih.gov Specifically, CCK-containing neurons are densely clustered in areas such as the amygdala, hypothalamus, and the periaqueductal gray matter in the midbrain. nih.gov In the hippocampus, CCK is found in intrinsic neurons, whereas in regions like the caudate nucleus, the CCK-containing fibers originate from other areas, such as the piriform cortex. nih.gov This widespread but specific distribution points to the diverse neuromodulatory roles of CCK in different neural circuits. nih.gov

Cholecystokinin Receptor Subtypes (CCK-A and CCK-B)

CCK exerts its effects by binding to two distinct G-protein coupled receptor (GPCR) subtypes: the cholecystokinin-A (CCK-A or CCK1) receptor and the cholecystokinin-B (CCK-B or CCK2) receptor. nih.govwikipedia.org These two receptors are products of different genes, Cckar and Cckbr respectively, and share approximately 50% sequence homology, with about 70% identity in their transmembrane domains. nih.govnih.gov Despite their structural similarities, they exhibit significant differences in ligand selectivity, distribution, and physiological function. nih.gov

The CCK-A receptor, historically associated with the "alimentary" tract, is found predominantly in the gastrointestinal system, including the gallbladder and pancreas, as well as in specific areas of the central and peripheral nervous systems. nih.govwikipedia.orgresearchgate.net In the brain, CCK-A receptors are present in lesser amounts compared to CCK-B receptors, with notable expression in the nucleus tractus solitarius, area postrema, and hypothalamus. nih.gov

A key functional distinction of the CCK-A receptor is its high affinity for the sulfated forms of CCK, such as CCK-8S. nih.gov It has a significantly lower affinity for non-sulfated CCK and gastrin. nih.gov Structurally, the CCK-A receptor's selectivity is determined by its unique binding pocket. wikipedia.org The N-terminal domain of the receptor, which features a disulfide-cross-linked loop, is crucial for this selective binding. wikipedia.org The receptor couples primarily to Gq/11 proteins, leading to the activation of the phospholipase C signaling pathway, but can also couple to Gs proteins. researchgate.netnih.govnih.gov Functionally, central CCK-A receptors are involved in regulating satiety, which helps control food intake. grantome.comgrantome.com

The CCK-B receptor is the predominant subtype in the brain, with high concentrations in the cerebral cortex, limbic structures like the amygdala and hippocampus, and the striatum. nih.govnih.gov It is also found in the stomach. nih.govtocris.com

Unlike the CCK-A receptor, the CCK-B receptor binds with high affinity to both sulfated and non-sulfated CCK peptides, as well as gastrin. nih.govwikipedia.org This broader ligand specificity is a major functional distinction. nih.gov The CCK-B receptor is encoded by the CCKBR gene located on chromosome 11 in humans. wikipedia.org It primarily couples to Gq/G11 proteins, similar to the CCK-A receptor, to mediate its signaling. wikipedia.orgresearchgate.net In the central nervous system, the activation of CCK-B receptors is implicated in the modulation of anxiety, nociception (pain perception), memory, and the activity of other neurotransmitter systems, particularly dopamine (B1211576). nih.govwikipedia.orgeneuro.org

Interactive Table: Comparison of CCK Receptor Subtypes

| Feature | CCK-A (CCK1) Receptor | CCK-B (CCK2) Receptor |

|---|---|---|

| Primary Location | Gastrointestinal tract, specific brain areas (e.g., hypothalamus) researchgate.net | Central nervous system (cortex, limbic system), stomach nih.govtocris.com |

| Ligand Selectivity | High affinity for sulfated CCK nih.gov | High affinity for both sulfated and non-sulfated CCK and gastrin nih.govwikipedia.org |

| Primary G-Protein Coupling | Gq/11, Gs nih.govnih.gov | Gq/11 wikipedia.orgresearchgate.net |

| Key CNS Functions | Satiety regulation grantome.com | Anxiety, pain perception, memory modulation nih.govwikipedia.org |

Endogenous Modulation of Physiological and Behavioral Processes by the CCK System

The endogenous CCK system plays a multifaceted role in modulating a variety of physiological and behavioral processes, largely through its actions within the central nervous system. nih.gov The differential distribution of its receptor subtypes allows for distinct and sometimes opposing effects.

One of the most studied roles of the CCK system is in the modulation of anxiety and panic states. nih.gov Activation of CCK-B receptors, in particular, has been shown to produce anxiety-like effects. nih.gov This has made the CCK-B receptor a target of interest for understanding anxiety disorders.

The CCK system is also deeply involved in the modulation of pain. nih.gov There is a complex interaction between the CCK and opioid systems in pain control mechanisms. nih.gov For instance, CCK can modulate opioid-induced analgesia, and CCK-B receptor activation has been linked to enhanced pain states in certain contexts. nih.govnih.gov

Furthermore, CCK is a key modulator of synaptic transmission and plasticity, which are fundamental processes for learning and memory. eneuro.org In brain regions like the hippocampus and striatum, CCK signaling can influence the strength of connections between neurons, a process critical for memory formation. eneuro.org The system also interacts extensively with other major neurotransmitter systems, including the dopamine system, thereby influencing reward-seeking behaviors and motor functions. nih.govwikipedia.org Through these diverse interactions, the endogenous CCK system acts as a critical neuromodulator, fine-tuning a wide range of brain functions and behaviors. nih.gov

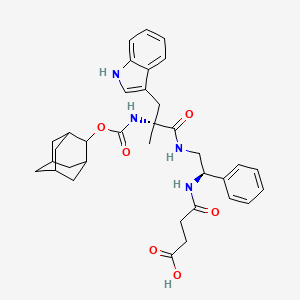

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSSYMRZKLFDR-ZABPBAJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099873 | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130332-27-3 | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130332-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI-988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130332273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CI-988 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2637PDX9SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Ci 988 As a Cck B Receptor Antagonist

Mechanism of Action and Receptor Binding Profile

The primary mechanism of action for CI-988 is its competitive antagonism at the CCK-B receptor. nih.gov This action prevents the endogenous ligand, cholecystokinin (B1591339) (CCK), and other agonists like gastrin from binding to and activating the receptor, thereby blocking downstream signaling pathways. nih.govnih.gov

This compound exhibits a high binding affinity for CCK-B receptors. Radioligand binding assays have demonstrated its potent ability to displace labeled CCK from these receptors. Studies on its closely related dipeptoid analogue showed inhibition of ligand binding to CCK-B receptors in the mouse cerebral cortex with an IC50 value in the nanomolar range, indicating a very strong interaction. nih.gov This high affinity is a key characteristic of its pharmacological profile.

The selectivity of this compound for the CCK-B receptor over the CCK-A subtype is a defining feature. Comparative studies have consistently shown that it binds to CCK-B receptors with significantly higher affinity than to CCK-A receptors. For instance, a closely related compound demonstrated an IC50 of 0.1 nM for CCK-B receptors, while its affinity for CCK-A receptors in the rat pancreas was substantially lower, with an IC50 of 26 nM. nih.gov This represents a 260-fold selectivity for the CCK-B subtype. In functional studies, the effects of this compound are observed at doses where selective CCK-A receptor antagonists, such as devazepide (B1670321), are inactive. nih.gov

Table 1: Comparative Receptor Binding Affinity of a this compound Analogue This table displays the 50% inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the receptors.

| Receptor Subtype | Tissue Source | IC50 (nM) | Selectivity Ratio (CCK-A/CCK-B) |

| CCK-B | Mouse Cerebral Cortex | 0.1 | 260 |

| CCK-A | Rat Pancreas | 26 | |

| Data sourced from a study on a closely related dipeptoid analogue of this compound. nih.gov |

In Vitro and In Vivo Functional Assays of Antagonistic Activity

The antagonistic properties of this compound have been validated through a range of functional assays, both in cellular systems and in animal models.

In Vitro Assays:

Pepsinogen Release: In studies using guinea pig gastric glands, this compound was shown to inhibit the portion of gastrin-stimulated pepsinogen release that is mediated by CCK-B receptors. nih.gov

Cancer Cell Growth: this compound has demonstrated the ability to inhibit the basal growth of the human colon cancer cell line LoVo in vitro. nih.gov Concentrations as low as 1 x 10⁻¹¹ mol/L produced significant growth inhibition, suggesting that it antagonizes an endogenous growth-promoting pathway mediated by the CCK-B/gastrin receptor on these cells. nih.gov

In Vivo Assays:

Anxiolytic-like Effects: In various rodent models of anxiety, including the rat elevated X-maze, social interaction test, and the mouse light/dark box, this compound produced anxiolytic-like effects. nih.govnih.gov This activity is consistent with the blockade of CCK-B receptors in the brain, which are known to be involved in anxiety and panic responses. nih.gov

Antagonism of Agonist-Induced Behaviors: The compound effectively and dose-dependently antagonized the anxiogenic-like effects produced by the central administration of the selective CCK-B receptor agonist, pentagastrin (B549294). nih.govnih.gov In these studies, the selective CCK-A antagonist devazepide was inactive, further confirming that the observed effects of this compound are mediated specifically through CCK-B receptor blockade. nih.gov

Tumor Growth Inhibition: In an in vivo model using nude mice, oral administration of this compound significantly inhibited the growth of LoVo human colon cancer xenografts by 53%. nih.gov

Investigational Agonist Activity in Specific Systems

A thorough review of the available scientific literature characterizes this compound as a selective CCK-B receptor antagonist. Current research consistently points to its function as a competitive inhibitor that blocks the action of agonists at the CCK-B receptor. Studies designed to investigate or report any partial or full agonist activity for this compound in specific biological systems or under particular experimental conditions were not identified in the reviewed literature. Therefore, based on existing data, this compound is considered a pure antagonist.

Preclinical and Clinical Research into the Therapeutic Potential of Ci 988

Anxiolytic and Anti-Panic Investigations

Preclinical studies in rodents provided initial evidence for the anxiolytic-like properties of CI-988, leading to its evaluation in human anxiety disorders.

Evaluation in Rodent Models of Anxiety

Rodent models are widely used to assess potential anxiolytic compounds by observing changes in innate or conditioned behaviors associated with anxiety.

Studies utilizing exploratory behavior tests have investigated the effects of this compound on anxiety-related behaviors in rodents. In the elevated plus-maze, a model where rodents typically avoid open arms, this compound has been shown to produce anxiolytic-like actions, increasing the time spent on and entries into the open arms nih.govnih.govresearchgate.netpnas.org. This effect was reported to be similar in magnitude to that of chlordiazepoxide in some studies nih.govnih.gov. Similarly, in the social interaction test and the light/dark box, this compound demonstrated anxiolytic-like activity nih.govnih.govresearchgate.net. However, some reports indicate variability in the anxiolytic-like effects of this compound in these models chez-alice.fr. In some studies, this compound at doses up to 30-fold higher than those producing anxiolysis did not induce sedation or ataxia, suggesting an anxioselective profile nih.gov.

| Test | Species | This compound Effect | Comparison to Chlordiazepoxide | Reference |

| Elevated Plus-Maze | Rat | Anxiolytic-like | Similar magnitude | nih.govnih.gov |

| Social Interaction Test | Rat | Anxiolytic-like | Similar magnitude | nih.govnih.gov |

| Light/Dark Box | Mouse | Anxiolytic-like | Similar magnitude | nih.govnih.gov |

Conflict paradigms, which involve punishing a naturally rewarding behavior, are also used to model anxiety. In the rat conflict test, this compound showed anxiolytic-like action, but the magnitude of this effect was reported to be less than that observed with chlordiazepoxide nih.govnih.gov. Conversely, some studies using operant conflict paradigms, such as the safety signal withdrawal procedure, failed to demonstrate an anxiolytic-like release of behavioral suppression with this compound chez-alice.frnih.gov. These variable results in conflict tests compared to exploratory models have led to suggestions that different anxiety models may have varying sensitivity to CCK receptor antagonists chez-alice.fr.

Activation of brain CCK-B receptors has been suggested to induce anxiety pnas.orgcambridge.org. Anxiogenic-like effects can be induced in rodents by administering CCK-B receptor agonists such as pentagastrin (B549294) and FG 7142 nih.govnih.govpnas.orgnih.gov. This compound has been shown to dose-dependently antagonize the anxiogenic response induced by pentagastrin in the elevated plus-maze nih.govresearchgate.netpnas.orgpnas.org. Similarly, this compound attenuated the pressor response induced by pentagastrin in conscious rats, a physiological measure associated with anxiogenic effects nih.gov. This compound also blocked the anxiogenic action of FG 7142, although higher doses of this compound were required compared to blocking pentagastrin's effects nih.govnih.gov.

Clinical Efficacy Studies in Human Anxiety Disorders

Based on promising preclinical findings, this compound advanced to clinical evaluation in humans with anxiety disorders.

Clinical trials have investigated the efficacy of this compound in patients with generalized anxiety disorder. A multicenter, double-blind, placebo-controlled study assessed the efficacy of this compound in treating GAD. Patients received either placebo or this compound for 4 weeks. The study found that this compound did not demonstrate an anxiolytic effect superior to placebo nih.gov. There was no significant difference in the mean change in Hamilton Rating Scale for Anxiety (HAM-A) total scores between the placebo and this compound groups nih.gov. Another study evaluating the effect of this compound on responses to mCPP, a mixed serotonin (B10506) agonist/antagonist used to induce anxiety, in patients with GAD also did not provide evidence of anxiolytic effects of this compound nih.gov. There was no significant blunting of the anxiety response to mCPP, nor did this compound affect physiological or neuroendocrine measures in these patients nih.gov.

Clinical studies in panic disorder patients also yielded disappointing results, with this compound not showing superiority to placebo in reducing panic attacks nih.gov. In a study involving CCK-4 induced panic in healthy volunteers, a small but significant decrease in the sum intensity scores of panic symptoms was observed with this compound, but no marked difference in the number of panic symptoms tandfonline.com. A subsequent study in panic disorder patients failed to show a statistically significant treatment effect of this compound on CCK-4 induced panic symptoms tandfonline.com.

Trials in Panic Disorder (PD)

Clinical trials have evaluated the efficacy of this compound in patients with panic disorder. One randomized, double-blind, placebo-controlled study aimed to compare the effects of this compound with placebo in patients diagnosed with Panic Disorder with or without Agoraphobia. nih.gov Patients received either placebo or this compound (100 mg TID) for six weeks following a one-week placebo lead-in period. nih.gov Panic attacks were monitored using a daily diary method. nih.gov

Another double-blind, placebo-controlled study assessed this compound in patients with generalized anxiety disorder (GAD). nih.gov This multicenter study randomized patients to receive either this compound (300 mg/day, thrice daily) or placebo for four weeks. nih.gov Efficacy was measured weekly using scales such as the Hamilton Rating Scale for Anxiety (HAM-A). nih.gov

Analysis of Clinical Trial Outcomes and Limiting Factors

In the clinical trial for panic disorder, an interim analysis was conducted after approximately half of the planned patients were enrolled. nih.gov The results indicated that all patients showed improvement during the treatment period, but there was no significant difference observed in the weekly rate of panic attacks between the this compound and placebo groups. nih.gov Due to the low probability of demonstrating a treatment difference, the study was terminated at this point. nih.gov

Similarly, the study in generalized anxiety disorder did not demonstrate that this compound had a superior anxiolytic effect compared to placebo. nih.gov The mean change in HAM-A total scores was not significantly different between the placebo (-7.73) and this compound (-8.64) groups. nih.gov

Analgesic and Anti-Opioid Tolerance Research

Preclinical research has extensively investigated the role of this compound in modulating pain and opioid effects, primarily based on its action as a CCK-B receptor antagonist. wikipedia.orgresearchgate.net

Modulation of Opioid-Mediated Nociception

Cholecystokinin (B1591339) (CCK) is known to act as an anti-opioid peptide, and its levels can increase after neural injury and with opioid administration, leading to a decrease in opioid-derived antinociception. researchgate.net Antagonism of elevated CCK levels is associated with enhanced antinociception. researchgate.net

Potentiation of Exogenous Opioid Analgesia (e.g., Morphine)

Studies in animal models have shown that this compound can potentiate the analgesic effects of exogenous opioids like morphine. Intrathecal administration of this compound increased the analgesic effects of morphine in diabetic rats. researchgate.netstorkapp.me Co-administration of this compound with morphine resulted in an appreciable antinociceptive effect, suggesting that spinal blockade of the cholecystokininergic system enhances morphine-induced analgesia. researchgate.net

In a rat model of neuropathic pain after spinal cord injury (SCI), intrathecal this compound significantly increased the paw withdrawal threshold, and the combination of intrathecal this compound and morphine produced analgesic effects greater than the sum of the individual effects, indicating a synergistic interaction for analgesia of central neuropathic pain. koreamed.orgkoreamed.org

In a radiant heat model of acute nociception (rat tail flick test), this compound at certain subcutaneous doses potentiated the antinociceptive action of a threshold dose of morphine. nih.gov Similarly, in the rat paw formalin test, this compound potentiated morphine's antinociceptive action during both the acute and tonic phases at specific doses. nih.gov

Table 1: Potentiation of Morphine Analgesia by this compound in Animal Models

| Animal Model | Route of Administration | Opioid | This compound Effect on Analgesia | Reference |

| Diabetic rats | Intrathecal | Morphine | Potentiation | researchgate.netstorkapp.me |

| SCI neuropathic pain (rats) | Intrathecal | Morphine | Synergistic Potentiation | koreamed.orgkoreamed.org |

| Acute nociception (rats) | Subcutaneous | Morphine | Potentiation | nih.gov |

| Formalin test (rats) | Subcutaneous | Morphine | Potentiation | nih.gov |

Interaction with Endogenous Opioid Peptides

This compound has also been shown to interact with endogenous opioid peptide systems. Blockade of CCK-B receptors can potentiate antinociception elicited by endogenous opioids. researchgate.netnih.gov Studies using RB 101, an inhibitor of enkephalin-degrading enzymes, in spinalized rats demonstrated that subcutaneous this compound strongly enhanced the reflex depressive effect of RB 101. nih.gov This suggests that the spinal cord is a significant site of interaction between the endogenous opioid and CCK systems, and blocking CCK-B receptors enhances the effects of endogenous opioids protected from enzymatic degradation. nih.gov

CCK is released by intravenous or intrathecal morphine in a naloxone-reversible manner, providing further evidence for a physiological role of CCK as an opioid-modulating peptide and supporting the concept that CCK-opioid interaction limits opioid analgesia. ki.secapes.gov.br

Prevention and Reversal of Opioid Tolerance

A significant area of research for this compound has been its potential to prevent and reverse the development of opioid tolerance. Animal models have provided evidence that CCK antagonists can curtail antinociceptive tolerance to opioids. researchgate.netnih.gov

Chronic treatment with this compound has been shown to prevent the development of tolerance to morphine analgesia in rats. nih.govnih.gov In studies where morphine tolerance was induced using different administration schedules, simultaneous treatment with this compound prevented the reduction in morphine's analgesic effect. nih.govnih.gov

Furthermore, this compound has demonstrated the ability to reverse established tolerance to morphine in rats. researchgate.netnih.gov In one study, rats that had developed tolerance to morphine showed significant antinociception when administered this compound along with morphine, whereas the group receiving saline and morphine remained tolerant. nih.gov These findings suggest that the upregulation of the endogenous CCK system during repeated opioid administration may contribute significantly to the development of opiate tolerance. nih.gov

Table 2: Effect of this compound on Morphine Tolerance in Rats

| Tolerance Induction Paradigm | This compound Effect | Reference |

| Increasing doses of morphine (twice daily for 6 days) | Prevention | nih.govnih.gov |

| Fixed dose of morphine (daily for 29 days) | Prevention | nih.govnih.gov |

| Established morphine tolerance | Reversal | researchgate.netnih.gov |

Mitigation of Opioid Withdrawal Symptoms

Animal studies have indicated that this compound may have a role in mitigating symptoms associated with opioid withdrawal wikipedia.org. Research suggests that this compound could potentially reduce symptoms of withdrawal and prevent the development of tolerance to opioids wikipedia.org. While the exact mechanisms are complex, the interaction between the cholecystokinin system and opioid pathways is an area of ongoing investigation.

Efficacy in Neuropathic Pain Models

This compound has been evaluated for its effectiveness in different models of neuropathic pain, a type of pain caused by damage to the nervous system.

Spinal Cord Injury-Induced Neuropathic Pain

Studies in rat models of spinal cord injury (SCI)-induced neuropathic pain have investigated the effects of this compound. Intrathecal administration of this compound has been shown to increase the paw withdrawal threshold to mechanical stimulation in SCI rats, indicating an analgesic effect koreamed.orgnih.gov. The upregulation of spinal CCK following SCI may contribute to the development or maintenance of central neuropathic pain, and blockade of the CCK2R by antagonists like this compound may be useful for managing this type of pain mdpi.com.

Diabetic Neuropathy Models

In models of diabetic neuropathy, this compound has also demonstrated efficacy. Intrathecal administration of this compound to diabetic mice resulted in a significant dose-dependent increase in the pain threshold to mechanical stimulation nih.gov. This suggests that activation of the CCK2R could be involved in thermal hypersensitivity observed in diabetic neuropathy, and blocking this receptor might be a therapeutic strategy mdpi.com.

Synergistic Effects in Combination Analgesia Strategies

Research has explored the potential for this compound to enhance the analgesic effects of other pain medications, particularly opioids. Studies have shown that co-administration of intrathecal this compound and morphine can produce synergistic analgesic effects in models of central neuropathic pain following SCI koreamed.orgnih.govnih.gov. The combination of doses of this compound and morphine that were ineffective when given alone produced significant analgesic effects, and the combination of effective doses resulted in effects greater than the sum of individual effects koreamed.orgnih.govnih.gov. This synergistic interaction between morphine and this compound for analgesia in central neuropathic pain suggests a potential clinical application of this compound or similar drugs in managing chronic central pain nih.gov. The antiopioid activity of the CCK receptor has been confirmed in studies, and co-administration of a CCK antagonist and morphine has provided synergistic analgesic effects in a rat model of neuropathic pain mdpi.com.

Here is a table summarizing some findings on the analgesic effects of this compound in neuropathic pain models:

| Pain Model | Species | Administration Route | This compound Effect | Combination with Morphine Effect | Reference |

| SCI-Induced Neuropathic Pain | Rat | Intrathecal | Increased paw withdrawal threshold | Synergistic analgesia | koreamed.orgnih.govnih.gov |

| Diabetic Neuropathy | Mouse | Intrathecal | Increased pain threshold (mechanical allodynia) | Superadditive interaction | nih.govnih.gov |

| Mononeuropathic Pain | Rat | Intrathecal | Weak anti-allodynic effect | Superadditive interaction (diabetic rats only) | nih.gov |

Antineoplastic Investigations

Beyond pain management, this compound has also been investigated for potential antineoplastic effects, primarily due to its activity as a CCK2R antagonist.

Role of Cholecystokinin Receptors in Cancer Cell Proliferation and Survival

Cholecystokinin receptors, particularly CCK2R, are expressed in various types of tumors, and their activation by ligands like gastrin and CCK has been shown to stimulate the growth and proliferation of cancer cells frontiersin.orgijbs.comnih.gov. CCK/gastrin signaling via CCK2R can promote cell proliferation and inhibit apoptosis through the activation of various downstream signaling pathways frontiersin.org.

This compound, as a selective CCK2R antagonist, has been investigated for its ability to inhibit cancer cell growth. Studies have shown that this compound can inhibit the proliferation of certain cancer cells, such as small cell lung cancer cells, in vitro and in xenograft models bio-techne.commedchemexpress.comnih.gov. This compound has been shown to inhibit the ability of CCK-8 to cause ERK phosphorylation and elevate cytosolic Ca2+ in lung cancer cells medchemexpress.comresearchgate.net. It also antagonized the ability of CCK-8 to increase c-fos mRNA and vascular endothelial cell growth factor mRNA in small cell lung cancer cells nih.gov. The increase in EGFR and ERK tyrosine phosphorylation caused by the addition of CCK-8 to lung carcinoid NCI-H727 cells was significantly inhibited by this compound ijbs.com.

Here is a table summarizing some findings on the antineoplastic investigations of this compound:

| Cancer Type | Species/Model | This compound Effect | Reference |

| Small Cell Lung Cancer | In vitro, Nude mice xenografts | Inhibited proliferation, inhibited CCK-8 induced signaling (Ca2+ elevation, ERK phosphorylation, c-fos mRNA, VEGF mRNA) | bio-techne.commedchemexpress.comnih.gov |

| Human Lung Cancer Cells (NCI-H727) | In vitro | Inhibited basal growth and growth stimulated by CCK-8, blocked CCK-8 induced EGFR and ERK phosphorylation | medchemexpress.comresearchgate.net |

| Colorectal Cancer | Mice xenografts | Inhibited growth by 53% (10 mg/kg; p.o.; daily; for 20 days) | medchemexpress.com |

In Vitro Inhibition of Cancer Cell Growth (e.g., Small Cell Lung Cancer)

Research has indicated that this compound can inhibit the proliferation of certain cancer cells in vitro. Studies on small cell lung cancer (SCLC) cells, specifically the NCI-H209 cell line, have shown that this compound inhibits specific binding of 125I-CCK-8 with an IC50 value of 5 nM nih.gov. Furthermore, this compound at a concentration of 100 nM was found to inhibit the ability of 10 nM CCK-8 to elevate cytosolic Ca2+ in NCI-H209 cells nih.gov.

Investigation into the mechanisms of action revealed that this compound inhibited the tyrosine phosphorylation of focal adhesion kinase and paxillin (B1203293) stimulated by CCK-8 in NCI-H209 cells nih.gov. It also inhibited the tyrosine phosphorylation of mitogen-activated protein kinase stimulated by CCK-8 nih.gov. Additionally, this compound was shown to antagonize the increase in c-fos mRNA and vascular endothelial cell growth factor mRNA induced by CCK-8 in these cells nih.gov.

In vitro proliferation assays, including the [3-(4,5 dimethylthiazol-2-yl)-2.5-diphenyl-2H-tetrazolium bromide] assay and clonogenic assay, demonstrated that this compound inhibited the proliferation of NCI-H209 cells nih.gov.

This compound has also been investigated in lung carcinoid cells (NCI-H727), which possess both EGFR and CCK2R nih.gov. In these cells, this compound inhibited the ability of CCK-8 to cause ERK phosphorylation and elevate cytosolic Ca2+ nih.gov. Both this compound and gefitinib (B1684475) (an EGFR tyrosine kinase inhibitor) inhibited the basal growth of NCI-H727 cells and the growth stimulated by CCK-8 nih.gov. This compound inhibited the ability of CCK-8 to cause EGFR transactivation in NCI-H727 cells in a dose-dependent manner medchemexpress.cn. At concentrations of 1 and 10 µM, this compound weakly and strongly, respectively, inhibited the increase in EGFR tyrosine phosphorylation caused by 0.1 µM CCK-8 medchemexpress.cn.

The effect of this compound on the growth of the human colon cancer cell line LoVo has also been studied in vitro lupinepublishers.com. Basal growth of LoVo cells was inhibited by up to 58.93 ± 7.30% with this compound concentrations as low as 1 x 10^-11 mol/L lupinepublishers.com.

Here is a summary of in vitro findings:

| Cell Line | Effect Observed | Key Findings | Source |

| NCI-H209 (SCLC) | Inhibition of proliferation | Inhibited 125I-CCK-8 binding (IC50 = 5 nM), inhibited CCK-8 induced Ca2+ elevation, inhibited tyrosine phosphorylation of FAK, paxillin, and MAPK, antagonized increase in c-fos and VEGF mRNA. | nih.gov |

| NCI-H727 (Lung Carcinoid) | Inhibition of basal and CCK-8 stimulated growth, inhibition of EGFR transactivation | Inhibited CCK-8 induced ERK phosphorylation and Ca2+ elevation, inhibited basal and stimulated growth, dose-dependent inhibition of CCK-8 induced EGFR tyrosine phosphorylation. | nih.gov, medchemexpress.cn |

| LoVo (Colon Cancer) | Inhibition of basal growth | Inhibited basal growth by up to 58.93 ± 7.30% at concentrations as low as 1 x 10^-11 mol/L. | lupinepublishers.com |

Preclinical Evaluation in Tumor Models

Preclinical evaluation of this compound has also extended to in vivo tumor models. In nude mice xenografted with NCI-H209 SCLC cells, this compound was shown to inhibit the proliferation of these xenografts nih.gov.

This compound (10 mg/kg; p.o.; daily; for 20 days) has also been shown to inhibit the growth of colorectal cancer in xenograft model mice, resulting in a 53% inhibition of xenograft growth medchemexpress.cn. The dose-response relationship of this compound on the growth of the human colon cancer cell line LoVo was also studied in vivo lupinepublishers.com.

Here is a summary of preclinical in vivo findings:

| Tumor Model | Animal Model | Treatment Regimen | Observed Effect | Source |

| NCI-H209 xenografts (SCLC) | Nude mice | Not specified in snippet | Inhibited proliferation | nih.gov |

| Colorectal cancer xenografts | Nude mice | 10 mg/kg; p.o.; daily; for 20 days | Inhibited growth by 53% | medchemexpress.cn |

| LoVo xenografts (Colon Cancer) | Not specified in snippet | Dose-response relationship studied | Inhibition of growth observed | lupinepublishers.com |

Neurotransmitter System Interactions

This compound, as a CCK2 receptor antagonist, interacts with neurotransmitter systems, particularly dopamine (B1211576) and serotonin, which are known to be modulated by cholecystokinin.

Modulation of Dopamine-Mediated Behaviors

Cholecystokinin (CCK) is known to play a modulatory role in the behavioral and neurochemical responses to psychostimulants, likely through differential effects on CCK-A and CCK-B receptors nih.gov. Studies using subtype-selective CCK receptor antagonists have investigated the role of CCK2 receptors in modulating dopamine-mediated behaviors in the rat mesolimbic pathway nih.govjneurosci.org.

In the anterior nucleus accumbens, the CCK-B antagonist this compound (20 ng) blocked the inhibition of dopamine-induced hyperlocomotion caused by CCK nih.govjneurosci.org. At this site, dopamine increased ambulatory locomotor activity, and CCK inhibited this dopamine-induced hyperlocomotion jneurosci.org. Pretreatment with this compound significantly antagonized this CCK-induced attenuation of dopamine-induced hyperlocomotion jneurosci.org. This compound alone did not significantly affect dopamine-induced hyperlocomotion or baseline ambulatory activity jneurosci.org.

In the ventral tegmental area, this compound (20 ng) blocked the potentiation of dopamine-induced hypolocomotion by CCK nih.govjneurosci.org.

These findings indicate a CCK-B pharmacology in the cell body and anterior terminal field of the mesolimbic dopamine pathway, suggesting that this compound can modulate dopamine-mediated behaviors in specific brain regions by blocking CCK2 receptors nih.gov.

Structure Activity Relationship Sar and Analogue Development

Rational Design and Synthesis of CI-988 Analogues

The development of this compound analogues has been guided by rational design principles, a strategy in medicinal chemistry that involves creating new molecules with a specific biological purpose based on the known structure of a parent compound. mdpi.comnih.gov In the case of this compound, a potent and selective CCK-B receptor antagonist, a key strategy involved systematically modifying specific regions of the molecule while preserving its core structural components. nih.gov

One major research effort focused on the synthesis of a series of C-terminal analogues of this compound. nih.gov In this study, the [(2-adamantyloxy)carbonyl]-α-methyl-(R)-tryptophan portion of this compound was kept constant, while the phenyl ring of the phenethylamide moiety was subjected to extensive variations. nih.gov To ensure a comprehensive exploration of the chemical space, series design techniques were employed to select substituents with a wide range of physicochemical properties, including lipophilic, steric, and electronic characteristics, and to explore different substitution positions on the phenyl ring. nih.gov This methodical approach allowed researchers to systematically probe how changes in a specific part of the molecule impact its interaction with the CCK-B receptor. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgchemmethod.com This method attempts to identify the key physicochemical properties, or "descriptors," that govern the activity of the molecules, such as hydrophobicity, electronic effects, and steric factors. ijnrd.orgnih.gov For this compound and its derivatives, QSAR studies have been instrumental in deciphering the nuanced requirements for high-affinity binding to CCK receptors. nih.govnih.gov

Selectivity for the CCK-B receptor over the CCK-A receptor was also found to be highly sensitive to substitution on the phenyl ring. nih.gov Analogues with small para-substituents demonstrated approximately 1000-fold selectivity for the CCK-B receptor, underscoring the critical role of this molecular region in differentiating between the two receptor subtypes. nih.gov

Table 1: Correlation of Physicochemical Properties with CCK-B Receptor Binding in this compound Analogues

| Molecular Descriptor | Impact on CCK-B Affinity | Impact on CCK-B Selectivity | Source |

| Substituent Size (Sterics) | Smaller groups increase potency | Small para-substituents enhance selectivity | nih.gov |

| Lipophilicity (pi value) | Marginal effect; optimum near zero | Sensitive to phenyl ring substitution | nih.gov |

| Electronic Properties | Electron-withdrawing groups increase affinity | Influenced by electronics of para-substituent | nih.gov |

Further exploration into the SAR of this compound analogues concentrated on the dimensions and electronic properties of substituents at the para-position of the phenyl ring. nih.gov The research demonstrated that increased CCK-B affinity was achieved with short, bulky (branched), and electron-withdrawing groups at this position. nih.gov

This systematic variation led to the discovery of highly potent and selective compounds. A standout example from these studies is the 4-F-phenyl dipeptoid analogue, which exhibited an exceptionally high affinity for the CCK-B receptor with an IC₅₀ value of 0.08 nM. nih.gov This compound was also remarkably selective, showing a 940-fold preference for the CCK-B receptor over the CCK-A receptor. nih.gov These findings confirmed that while the core of this compound provides the necessary scaffold, fine-tuning the substituents on the C-terminal phenyl ring is crucial for optimizing its pharmacological profile. nih.govnih.gov

Table 2: Influence of Phenyl Ring Substituents on this compound Analogue Activity

| Substituent Type / Position | Effect on CCK-B Affinity | Resulting Selectivity | Example Analogue | Source |

| Small para-substituents | Generally increased | ~1000-fold for CCK-B | Not specified | nih.gov |

| Short, bulky, electron-withdrawing para-substituents | Increased | High | Not specified | nih.gov |

| 4-Fluoro-phenyl group | Extremely high (IC₅₀ = 0.08 nM) | 940-fold for CCK-B | 4-F-phenyl dipeptoid | nih.gov |

Conformational Restriction Studies to Enhance Receptor Binding

Conformational restriction is a widely used strategy in drug design where a flexible molecule is made more rigid. researchgate.net This approach can enhance binding potency by reducing the entropic penalty that occurs when a flexible ligand adopts a specific, active conformation to bind to its target receptor. researchgate.netmdpi.com For this compound, this strategy was employed to create more rigid derivatives with the goal of improving CCK-B receptor binding affinity. nih.gov

A series of conformationally restricted analogues of this compound were synthesized where the flexible phenethylamide portion was replaced with substituted cis- and trans-aminodecalin ring systems. nih.gov These rigid structures were designed to mimic the through-bond distances between the essential functional groups present in the parent compound, this compound, while limiting bond rotation. nih.gov This investigation into more conformationally rigid derivatives successfully led to the development of compounds with increased CCK-B receptor binding affinity. nih.gov

Development of Improved Analogues (e.g., CI-1015)

Despite the high potency and selectivity of this compound in preclinical studies, it showed disappointing results in human clinical trials, with only minimal therapeutic effects observed. wikipedia.org One of the primary suspected reasons for this failure was the drug's poor pharmacokinetic properties. wikipedia.orgnih.gov This limitation prompted the development of second-generation analogues designed to retain the potent antagonist activity of this compound while exhibiting a more favorable pharmacokinetic profile. nih.gov The most notable of these improved analogues is CI-1015. nih.gov

The development of CI-1015 was a direct response to the pharmacokinetic shortcomings of this compound. nih.gov CI-1015 was engineered to be an orally active CCK-B receptor antagonist with an improved pharmacokinetic profile compared to its predecessor. nih.gov While specific structural modifications are detailed in specialized literature, the successful outcome was a compound that maintained the desired pharmacological action but was better absorbed and distributed throughout the body, making it more suitable for clinical application. nih.gov

Assessment of Enhanced Oral Bioavailability and Blood-Brain Barrier Permeability

The clinical development of this compound, a potent and selective CCK-B receptor antagonist, was hampered by its poor pharmacokinetic properties, specifically low oral bioavailability observed in both animal and human studies. acs.orgwikipedia.org This limitation prompted further research into the development of second-generation analogues with an improved capacity for oral absorption and penetration across the blood-brain barrier (BBB).

Development of CI-1015

A significant advancement in this area was the identification of CI-1015. The development strategy for this analogue focused on modifying the C-terminus of the this compound structure while retaining the essential α-methyltryptophan and adamantyloxycarbonyl groups, which are crucial for high-affinity receptor binding. acs.org This approach aimed to reduce the molecular weight and alter physicochemical properties to enhance absorption from the gastrointestinal tract and subsequent entry into the central nervous system.

One of the key findings was that reducing the molecular weight from that of this compound (MW = 614) could lead to better absorption. acs.org This led to the synthesis of a series of analogues, culminating in the identification of CI-1015 (tricyclo[3.3.1.1³﹐⁷]dec-2-yl [1S-[1α(S*)2β]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate), which demonstrated a favorable profile. acs.org

Comparative Pharmacokinetic Profile

Research demonstrated that CI-1015 exhibited a markedly improved pharmacokinetic profile compared to its predecessor, this compound. acs.org

Oral Bioavailability: In rat models, the oral bioavailability of CI-1015 was found to be approximately 10 times greater than that of this compound when administered in a hydroxypropyl-β-cyclodextrin (HPβCD) formulation. acs.org

Blood-Brain Barrier Permeability: In addition to enhanced oral absorption, CI-1015 also showed improved penetration of the blood-brain barrier relative to this compound. acs.org This enhanced brain permeability is a critical factor for a centrally acting agent.

The table below summarizes the comparative data between this compound and its analogue, CI-1015.

| Compound | Relative Oral Bioavailability (Rat) | Relative Blood-Brain Barrier Permeability |

| This compound | Low | Standard |

| CI-1015 | ~10-fold improvement over this compound | Enhanced |

Data sourced from a study comparing the pharmacokinetic profiles of this compound and CI-1015. acs.org

The improved oral bioavailability and enhanced brain penetration of CI-1015 underscore the success of the analogue development program in addressing the pharmacokinetic deficiencies of the parent compound, this compound. acs.org

Pharmacological Safety and Toxicological Profiles in Research Models

Systemic Toxicity Assessments

However, studies in non-human primates indicated potential for systemic toxicity at higher exposure levels. In a study involving cynomolgus monkeys, an initial high dose was reported as not being well-tolerated, necessitating a dose reduction nih.gov. Furthermore, one animal in this high-dose group was euthanized due to its deteriorating condition, indicating significant systemic stress at supratherapeutic doses nih.gov.

Organ-Specific Toxicity: Gastric Effects in Primate Models

The most pronounced organ-specific toxicity identified in preclinical studies of CI-988 involves the stomach, a finding directly related to its potent antagonism of gastrin receptors. Gastrin is known to have a trophic, or growth-promoting, effect on the gastric mucosa nih.govnih.gov.

Investigations in cynomolgus monkeys have shown that administration of this compound leads to dose-dependent degenerative and atrophic changes in the gastric glands nih.govnih.gov. In preliminary range-finding studies, oral administration of this compound resulted in minimal to moderate degeneration of gastric glands, primarily in the fundic region of the stomach nih.gov. At higher doses, frank gastric mucosal atrophy was observed nih.gov.

Subsequent subchronic studies confirmed these findings. After four weeks of treatment, minimal to mild gastric gland degeneration was evident at doses of 25 and 75 mg/kg nih.gov. This was accompanied by a statistically significant decrease in the height of the gastric mucosa in male monkeys at the highest dose, further confirming the atrophic effects of the compound nih.govnih.gov. These effects are consistent with the pharmacological inhibition of gastrin's essential role in maintaining the structural integrity of the gastric lining nih.gov.

| Dose (mg/kg/day) | Duration | Key Histopathological Findings | Effect on Mucosal Height |

|---|---|---|---|

| 25 | 4 Weeks | Minimal to mild gastric gland degeneration | Not specified |

| 75 | 4 Weeks | Minimal to mild gastric gland degeneration | 19.8% decrease (males) |

| 100 | 14 Days | Minimal to moderate gastric gland degeneration | Not specified |

| 200 - 500 | 14 Days | Frank gastric mucosal atrophy | Not specified |

Interestingly, longer-term studies suggest a degree of physiological adaptation to the sustained blockade of gastrin receptors. In a 13-week study, the histopathological changes in the stomach that were present at the 4-week mark were described as "remarkably absent" despite continued administration of this compound nih.gov.

This histological normalization suggests an adaptive mechanism. However, the adaptation was not complete; for instance, the gastric mucosal height in male monkeys treated with 75 mg/kg remained significantly reduced (28.6% less than controls) after 13 weeks nih.gov. Further evidence of adaptation was seen in serum gastrin levels. While these levels were elevated tenfold in male monkeys after 4 weeks of high-dose treatment, they had returned to levels comparable with controls by week 13 nih.gov. The precise mechanism underlying this gastric adaptation to chronic CCK-B/gastrin inhibition has not yet been fully delineated nih.gov.

Investigational Drug-Drug Interactions

The potential for this compound to interact with other therapeutic agents has been explored in a limited number of preclinical studies, focusing primarily on pharmacodynamic rather than pharmacokinetic interactions.

Specific research detailing the effects of this compound on major drug-metabolizing enzyme systems, such as the cytochrome P450 (CYP450) family, is not extensively reported in the available scientific literature. The CYP450 enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition or induction is a primary mechanism for drug-drug interactions nih.gov. Without specific in vitro or in vivo studies to assess this compound's activity on key isoforms like CYP3A4, CYP2D6, or others, its potential to alter the metabolic clearance of co-administered drugs remains uncharacterized.

Preclinical research has identified several pharmacodynamic interactions of potential clinical relevance. Studies in rodents found no significant interaction between this compound and central nervous system depressants such as alcohol or barbiturates nih.gov. This suggests a lower risk of additive sedative effects when co-administered.

A notable interaction has been observed with opioids. Research in rat models demonstrated that the simultaneous administration of this compound could prevent the development of tolerance to the analgesic effects of morphine nih.gov. In separate experiments, this compound was also able to reverse established morphine tolerance nih.gov. This suggests that blockade of the CCK-B receptor may interfere with the neurobiological mechanisms that lead to opioid tolerance, an interaction that could be clinically significant in the context of chronic pain management nih.gov.

| Interacting Agent | Research Model | Observed Effect | Potential Clinical Relevance |

|---|---|---|---|

| Alcohol, Barbiturates | Rodents | No interaction observed; did not potentiate sedative effects nih.gov. | May indicate a lower risk of additive CNS depression. |

| Morphine | Rats | Prevented and reversed tolerance to morphine's analgesic effect nih.govnih.gov. | Potential application in chronic pain therapy to maintain opioid efficacy. |

Challenges in Translational Research and Future Directions for Ci 988

Analysis of Preclinical Efficacy-Clinical Outcome Discrepancies

A notable challenge in the development of CI-988 has been the disparity between its efficacy in preclinical animal models and the observed outcomes in human clinical trials wikipedia.orgmdpi.com. While animal studies demonstrated anxiolytic effects and potentiation of opioid analgesia, human trials showed only minimal therapeutic effects, even at high doses wikipedia.org. This translational gap is not unique to this compound and is a common issue in drug development, particularly for central nervous system disorders and pain management mdpi.comfrontiersin.org.

Several factors may contribute to these discrepancies. Differences in species-specific responses to CCK-B receptor modulation could play a role wikipedia.org. The complexity of pain and anxiety mechanisms in humans, involving intricate neurobiological pathways, may not be fully replicated in animal models researchgate.net. Additionally, variations in study design, patient populations, and outcome measures between preclinical and clinical studies can contribute to differing results mdpi.com. For instance, primary endpoints in clinical trials often vary, adding complexity to the translation of preclinical data mdpi.com.

Preclinical studies often utilize specific animal models designed to mimic certain aspects of human conditions, such as rat models of spinal cord injury for neuropathic pain or social defeat models for anxiety mdpi.comresearchgate.net. While these models provide valuable insights into potential mechanisms and effects, the findings may not directly translate to the multifaceted clinical presentation of these conditions in humans researchgate.net.

Strategies to Improve Pharmacokinetic Properties for Clinical Application

Poor pharmacokinetic properties of drug candidates are a significant factor contributing to the failure of promising compounds in clinical trials wikipedia.org. While the exact reasons for the limited clinical efficacy of this compound are not fully understood, poor pharmacokinetic properties have been suggested as a possible explanation wikipedia.org. Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, dictate the concentration of a drug at its target site and its duration of action europa.eu.

Strategies to improve the pharmacokinetic profile of drug candidates are essential for successful clinical translation. These strategies can involve modifications to the chemical structure of the compound to enhance properties such as solubility, permeability, and metabolic stability acs.org. Formulation approaches can also be employed to improve absorption and control drug release researchgate.net. For instance, controlled drug-delivery technologies aim to maintain therapeutic drug levels over prolonged periods researchgate.net.

While specific strategies applied to this compound's pharmacokinetic improvement are not extensively detailed in the provided search results, the general principle of optimizing these properties is a critical area of focus in drug development to bridge the gap between preclinical promise and clinical success numilog.com. Research into novel formulations or chemical analogs with improved pharmacokinetic profiles could potentially enhance the therapeutic efficacy of this compound or related CCK-B antagonists in clinical settings.

Advanced Neurobiological and Systems-Level Research Methodologies

To better understand the complex mechanisms underlying the effects of compounds like this compound and to improve translational success, advanced neurobiological and systems-level research methodologies are increasingly being employed researchgate.netpsychiatryonline.orgvirginia.gov. These methodologies aim to provide a more comprehensive understanding of how drugs interact with neural circuits and systems, moving beyond the study of isolated molecular targets researchgate.net.

Neurobiological research techniques, such as in vivo microdialysis, can measure extracellular levels of neurotransmitters and other neuroactive substances in specific brain regions in real-time, providing insights into the neurochemical effects of drugs jneurosci.org. Studies using microdialysis have been employed to investigate the effects of this compound on CCK-like material overflow in the brain, contributing to the understanding of its mechanism of action in animal models jneurosci.org.

Systems-level research involves examining the integrated function of neural circuits and networks psychiatryonline.orgvirginia.gov. This can include techniques such as functional neuroimaging (e.g., fMRI) in humans and advanced electrophysiology or optogenetics in animal models to map and manipulate neural activity patterns researchgate.net. Applying such methodologies could help to elucidate how this compound modulates activity within relevant brain circuits associated with pain and anxiety, potentially identifying biomarkers that could predict clinical response.

Furthermore, the integration of computational modeling and bioinformatics can aid in analyzing complex datasets generated by these methodologies, providing a more holistic view of drug effects on the nervous system researchgate.net. Such approaches can help identify key nodes or pathways that are critical for therapeutic efficacy and may differ between species or individuals.

Exploration of Novel Therapeutic Combinations and Adjunctive Therapies

Given the modest outcomes of this compound as a monotherapy in clinical trials, exploring its potential in novel therapeutic combinations or as an adjunctive therapy warrants consideration wikipedia.orgresearchgate.net. Preclinical studies have shown that this compound can potentiate the analgesic effects of opioids and prevent the development of opioid tolerance wikipedia.orgresearchgate.netnih.gov. This suggests a potential role for this compound as an adjuvant to enhance the effectiveness of existing pain medications and potentially reduce the required opioid dosage, thereby mitigating side effects and the risk of dependence researchgate.netresearchgate.net.

Research has demonstrated synergistic interactions between this compound and morphine in animal models of neuropathic pain, where the combination of ineffective doses produced significant analgesic effects nih.govnih.gov. This synergistic effect highlights the potential for lower doses of both agents to achieve therapeutic outcomes, which could have significant clinical implications nih.gov.

The concept of using CCK-B antagonists as adjuvants to boost the activity of other drugs is an ongoing area of research wikipedia.org. This approach is particularly relevant in conditions where multiple neurochemical systems are involved, such as chronic pain and anxiety disorders researchgate.net. Combining this compound with other classes of therapeutic agents targeting complementary pathways could lead to enhanced efficacy and potentially overcome treatment resistance observed with monotherapy aacrjournals.org.

Further research is needed to systematically investigate the potential benefits of combining this compound with other therapeutic agents in relevant preclinical models and to carefully evaluate the safety and efficacy of such combinations in clinical trials. Identifying optimal drug combinations and understanding the underlying mechanisms of interaction will be critical for the successful translation of this approach.

Q & A

Q. What is the primary mechanism of CI-988 in inhibiting EGFR transactivation in lung cancer cells?

Answer: this compound acts as a selective cholecystokinin-B receptor (CCK2R) antagonist, blocking CCK/gastrin-induced EGFR transactivation. In NCI-H727 lung carcinoid cells, CCK-8 or gastrin-17 activates CCK2R, triggering intracellular calcium flux, ROS production, and Src kinase/MMP-dependent EGFR phosphorylation. This compound (1–10 µM) inhibits these pathways, reducing EGFR/ERK phosphorylation and suppressing proliferation .

Methodological Insight: To validate EGFR transactivation, use phospho-specific antibodies for EGFR (Tyr1068) and ERK in Western blots. Pre-treat cells with this compound (10 µM) and inhibitors like PP2 (Src inhibitor) or GM6001 (MMP inhibitor) to dissect signaling pathways .

Q. How does this compound modulate neuropathic pain in spinal cord injury (SCI) models?

Answer: this compound enhances morphine analgesia by blocking CCK-B receptors in the spinal cord, which normally antagonize opioid effects. In rat SCI models, intrathecal (IT) this compound (100–500 µg) and morphine (1–10 µg) synergistically increase paw withdrawal thresholds via superadditive interactions, validated by isobolographic analysis (ED50 for combination: 62.66 µg vs. theoretical additive ED50: 112.17 µg) .

Methodological Insight: Use von Frey filaments to assess mechanical allodynia post-SCI. Administer this compound and morphine at fixed ratios (e.g., 33:1, based on ED50 values) and analyze synergy with isobolograms .

Q. What preclinical evidence supports this compound as an anxiolytic agent?

Answer: In rodent models (elevated X-maze, light/dark box), this compound (0.001–10 mg/kg, i.p.) exhibits anxiolytic effects comparable to chlordiazepoxide but without sedation or motor impairment. It antagonizes pentagastrin-induced anxiety (CCK-B agonist) but not benzodiazepine withdrawal effects .

Methodological Insight: For anxiety assays, measure time spent in aversive zones (e.g., light compartment) pre- and post-CI-988 administration. Use flumazenil to confirm non-benzodiazepine mechanisms .

Advanced Research Questions

Q. How can researchers optimize combination therapies with this compound and EGFR inhibitors (e.g., gefitinib) in lung cancer?

Answer: this compound synergizes with gefitinib in NCI-H727 cells (wild-type EGFR), reducing gefitinib’s IC50 from ~30 µM to 2 µM. Design experiments using Chou-Talalay combination indices or CompuSyn software. Prioritize cell lines co-expressing CCK2R and EGFR, as SCLC/NSCLC cells often lack CCK2R .

Data Contradiction Note: While this compound enhances gefitinib in carcinoid/SCLC cells, its efficacy in NSCLC is limited due to low CCK2R expression. Validate receptor status via RT-PCR or radioligand binding (e.g., 125I-BH-CCK-8 with this compound competition assays) .

Q. How should researchers reconcile discrepancies between preclinical anxiolytic efficacy and clinical trial outcomes for this compound?

Answer: Despite robust preclinical data, this compound (300 mg/day) failed to outperform placebo in a Phase II GAD trial. Factors include poor oral bioavailability (addressed in CI-1015, a derivative with improved PK), species-specific CCK-B receptor dynamics, and heterogeneous patient populations .

Methodological Insight: Use pharmacokinetic profiling (e.g., hepatic extraction studies) and species-specific receptor binding assays. Consider alternative delivery routes (e.g., intranasal) to bypass first-pass metabolism .

Q. What experimental designs are critical for studying this compound’s dual agonist/antagonist effects?

Answer: In isolated rat stomach models, this compound paradoxically acts as a gastrin agonist, stimulating histamine release and acid secretion. To resolve this, use tissue-specific receptor profiling (e.g., CCK2R splice variants) and compare functional assays (Ca2+ imaging vs. cAMP) across models .

Data Contradiction Note: The agonist effect in gastric models contrasts with its antagonist role in CNS/pain studies. Use siRNA knockdown to confirm CCK2R dependency in conflicting systems .

Q. How can this compound improve gene-directed enzyme prodrug therapy (GDEPT) in colon cancer?

Answer: this compound (1 nM) enhances 5-fluorocytosine (5-FC) cytotoxicity in CD-transfected LoVo cells by blocking gastrin-mediated survival pathways. In xenografts, this compound (10 mg/kg/day) reduces tumor growth by 53%. Optimize dosing schedules to align with prodrug activation windows .

Methodological Insight: Co-administer this compound with 5-FC in vitro and monitor apoptosis via Annexin V/PI flow cytometry. In vivo, use bioluminescent imaging to track tumor response .

Q. Methodological Resources

- Receptor Binding Assays: Use 125I-BH-CCK-8 for competitive binding studies (Ki = 4.5 nM for this compound in NCI-H727 cells) .

- Pain Models: Spinal hemisection in rats with IT catheterization for drug delivery .

- Data Analysis: Isobolographic analysis for drug synergy; CompuSyn for combination indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.